3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of biphenyl derivatives with imidazo[1,2-a]pyridine precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities.
Biphenyl derivatives: Commonly used in medicinal chemistry for their therapeutic properties.
Uniqueness
3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its specific structural features, which combine the properties of both biphenyl and imidazo[1,2-a]pyridine moieties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-[6-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-13-21-24-23(20(25(21)15-16)12-14-22(26)27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27)/b14-12+ |
InChI Key |
UUACRNGJWLCEQO-WYMLVPIESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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